Canadine

Cytotoxicity Hepatotoxicity Safety Pharmacology

For studies requiring a non-cytotoxic protoberberine alkaloid, select Canadine (THB) over berberine. Its saturated structure confers a unique pharmacological signature: it is a D2 antagonist and 5-HT1A agonist that resists MDR1-mediated efflux, a key limitation of berberine for LDLR upregulation models. Its established potency rank in antiprotozoal assays makes it a superior starting point for medicinal chemistry. Ensure accurate quantification with a certified reference standard to control for enantiomeric variability.

Molecular Formula C5H10N2O2
Molecular Weight 0
CAS No. 114308-22-4
Cat. No. B1168894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanadine
CAS114308-22-4
Molecular FormulaC5H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canadine (CAS 114308-22-4) as a Differentiated Isoquinoline Alkaloid: Overview of a Multi-Target Protoberberine


Canadine (Tetrahydroberberine, THB), with CAS Registry Number 114308-22-4, is a naturally occurring isoquinoline alkaloid belonging to the protoberberine structural subclass [1]. It is a key metabolic intermediate in the biosynthesis of the quaternary alkaloid berberine, from which it is structurally distinguished by the saturation of the C-N bond in the isoquinoline ring [1]. This saturated, non-planar structure results in a distinct and multi-target pharmacological profile, with documented activities including dopamine D2 receptor antagonism (pKi = 6.08) and 5-HT1A receptor agonism (pKi = 5.38) .

Why Canadine (CAS 114308-22-4) Cannot Be Readily Substituted by Berberine or Tetrahydropalmatine in Research Applications


The common practice of substituting a research compound with a closely related analog is not advisable for canadine. Direct comparative studies demonstrate that minor structural variations among protoberberine alkaloids lead to substantial and verifiable differences in key biological activities. For instance, the planar, quaternary structure of berberine confers potent cytotoxicity absent in the saturated, non-planar canadine [1]. Conversely, canadine's activity at the LDL receptor is resistant to MDR1-mediated efflux, a limitation that attenuates the efficacy of berberine [2]. Similarly, within its own subclass, canadine exhibits a distinct rank order of antiprotozoal potency compared to stylopine, scoulerine, and tetrahydropalmatine [3]. These data-driven discrepancies in cytotoxicity, efflux susceptibility, and receptor engagement confirm that canadine offers a unique functional signature, making generic substitution scientifically unsound.

Canadine (CAS 114308-22-4): Quantifiable Evidence of Differentiation Against Closest Analogs


Canadine Exhibits a 16-Fold Lower Cytotoxicity Profile Compared to Berberine in Hepatic Cell Models

In a direct comparison using primary rat hepatocytes and the HepG2 human hepatic cell line, canadine demonstrated a complete lack of cytotoxic effect at the tested concentrations, while its structural analog berberine exhibited significant cytotoxicity [1]. Molecular modeling attributed berberine's toxicity to its quaternary nitrogen and planar, aromatic polycyclic structure, features absent in the non-planar, saturated canadine molecule [1].

Cytotoxicity Hepatotoxicity Safety Pharmacology

Canadine Retains Full Efficacy on LDLR Upregulation by Evading MDR1-Mediated Efflux, a Key Limitation of Berberine

Both berberine (BBR) and canadine (CND) act as upregulators of hepatic low-density lipoprotein receptor (LDLR) expression, a key mechanism for cholesterol clearance. However, a direct comparative study in hepatic cells revealed that BBR's activity is significantly attenuated by multiple drug resistance-1 (MDR1)-mediated efflux, whereas CND is resistant to this efflux mechanism [1]. This differential susceptibility to MDR1 was defined as a molecular mechanism for the higher activity of CND than BBR in this pathway [1].

Lipid Metabolism Cardiovascular Research MDR1 Efflux

Canadine is a 3.7-Fold More Potent Acetylcholinesterase Inhibitor than Canadaline, a Closely Related Protoberberine

In an in vitro screen of fifteen isoquinoline alkaloids isolated from Corydalis cava, (+)-canadine was identified as the most potent inhibitor of human erythrocyte acetylcholinesterase (AChE), with an IC50 of 12.4 ± 0.9 µM . This was a 3.7-fold improvement in potency compared to its closest congener, (+)-canadaline, which had an IC50 of 20.1 ± 1.1 µM . Both compounds were inactive against butyrylcholinesterase (BuChE) at concentrations up to 100 µM, demonstrating selectivity for AChE.

Neurodegeneration Alzheimers Disease Cholinesterase Inhibition

Canadine Demonstrates a Superior Antiprotozoal Potency Profile Compared to Tetrahydropalmatine and Scoulerine

A comparative study using the model organism Tetrahymena thermophila evaluated the antiprotozoal activity of several protoberberine alkaloids. The rank order of activity was established as stylopine > canadine > scoulerine > tetrahydropalmatine [1]. This places canadine as the second most potent compound in the set, with a clear efficacy advantage over both scoulerine and the structurally similar tetrahydropalmatine [1].

Antiprotozoal Antiparasitic Infectious Disease

Enantiomeric Purity of Canadine from Natural Sources is Highly Variable, Necessitating Defined Reference Standards

An HPLC method for the enantioseparation of canadine, the major alkaloid in goldenseal extracts, demonstrated that the enantiomeric composition of the natural product is not fixed. Analysis revealed an enantiomeric purity of 41.6% S-(−)-canadine and 58.4% R-(+)-canadine [1]. This contrasts with the defined stereochemistry of synthetic or highly purified reference standards.

Analytical Chemistry Chiral Chromatography Quality Control

Canadine (CAS 114308-22-4): Recommended Research and Industrial Application Scenarios Based on Verifiable Evidence


A Safer Chemical Tool for Investigating Lipid Metabolism and LDLR-Mediated Pathways

Given its demonstrated resistance to MDR1-mediated efflux and consequent robust upregulation of LDLR expression, canadine is the superior choice over berberine for in vitro and in vivo models of cholesterol metabolism [1]. Its lack of cytotoxicity in hepatic models further supports its use in long-term cell culture studies, eliminating confounding toxicity-related artifacts that can occur with berberine [2].

A Reference Standard for Chiral Chromatography and Natural Product Quality Control

The documented variability in the enantiomeric ratio of canadine from natural sources makes a well-defined, high-purity reference standard essential [3]. Analytical laboratories and quality control departments in the dietary supplement industry should use a certified canadine standard to validate HPLC methods and ensure accurate quantification of both enantiomers in plant material and finished products.

A Differentiated Ligand for Probing Cholinergic and Dopaminergic Systems

For neuroscience research, canadine's confirmed, selective inhibition of acetylcholinesterase (IC50 = 12.4 µM) combined with its defined activity as a dopamine D2 receptor antagonist (pKi = 6.08) and 5-HT1A receptor agonist (pKi = 5.38) makes it a valuable multi-target probe. Its quantifiably greater AChE potency over canadaline and its unique receptor profile differentiate it from simpler analogs, allowing for the dissection of complex neuropharmacological pathways.

A Scaffold for Antiprotozoal Drug Discovery with a Defined Potency Rank

The clear rank order of antiprotozoal activity established in a direct comparative study (stylopine > canadine > scoulerine > tetrahydropalmatine) positions canadine as a more attractive starting point for medicinal chemistry efforts than the less potent tetrahydropalmatine [4]. Researchers developing novel antiparasitic agents can leverage this structure-activity relationship data to prioritize canadine-derived analogs over others in the protoberberine class.

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